molecular formula C16H17N5O3S B2450765 3-methoxy-1-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1H-pyrazole-4-carboxamide CAS No. 1219842-08-6

3-methoxy-1-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2450765
CAS No.: 1219842-08-6
M. Wt: 359.4
InChI Key: UAJPSZTXBVHHKX-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H17N5O3S and its molecular weight is 359.4. The purity is usually 95%.
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Properties

IUPAC Name

3-methoxy-1-methyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-20-10-11(16(19-20)24-2)15(23)17-7-8-21-14(22)6-5-12(18-21)13-4-3-9-25-13/h3-6,9-10H,7-8H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJPSZTXBVHHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methoxy-1-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1H-pyrazole-4-carboxamide (CAS Number: 1219842-08-6) belongs to a class of organic molecules that exhibit diverse biological activities. This article discusses its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C14H16N4O3S\text{C}_{14}\text{H}_{16}\text{N}_{4}\text{O}_{3}\text{S}

This compound features a methoxy group, a pyridazine ring, and a thiophene substituent, which contribute to its solubility and biological properties.

Antimicrobial Activity

Sulfonamides, a broader class of compounds that includes derivatives of pyrazole and pyridazine, are known for their antimicrobial properties. The specific compound has shown potential as an antimicrobial agent due to its ability to inhibit bacterial growth through various mechanisms, including enzyme inhibition and disruption of metabolic pathways .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays showed that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating strong anticancer activity .

Case Study: Cytotoxicity Assays

A study involving a series of pyrazole derivatives found that those with electron-donating groups, such as methoxy or methyl groups, generally exhibited enhanced biological activity. The most potent compounds were assessed for their ability to induce apoptosis in cancer cells, showing promising results in terms of tumor suppression in animal models .

CompoundCell LineIC50 (μM)Mechanism of Action
3-Methoxy CompoundMCF7 (Breast Cancer)25.72 ± 3.95Apoptosis induction
Similar DerivativeU87 (Glioblastoma)45.2 ± 13.0Microtubule disruption

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
  • Cell Cycle Arrest : Some derivatives have been noted for their ability to disrupt the mitotic spindle formation, leading to cell cycle arrest at the metaphase stage .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate that while some derivatives exhibit favorable absorption and distribution characteristics, others show rapid metabolism leading to short half-lives in vivo .

Scientific Research Applications

1. Anticancer Properties
Recent studies have indicated that derivatives of pyrazole and pyridazine exhibit anticancer properties. The compound's structure suggests potential inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar scaffolds have been reported to inhibit histone acetyltransferases, which are crucial in cancer progression and treatment resistance .

2. Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been a focus of research. It is hypothesized that the presence of the thiophene ring may enhance the anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Studies on related compounds have demonstrated dual inhibition of COX and lipoxygenase (LOX), suggesting similar potential for this compound .

3. Antimicrobial Activity
Research into thiazole and pyrazole derivatives has shown promising antimicrobial effects against various bacterial strains. The structural features of 3-methoxy-1-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1H-pyrazole-4-carboxamide may contribute to its efficacy against Gram-positive bacteria, making it a candidate for further exploration in antibiotic development .

Case Studies

Case Study 1: Anticancer Activity
In vitro studies demonstrated that a related pyrazole derivative inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation pathways. This suggests that this compound could exhibit similar effects due to its structural similarities .

Case Study 2: Anti-inflammatory Mechanism
A study investigating compounds with similar structures found that they significantly reduced inflammation in animal models by inhibiting COX enzymes. The implications for therapeutic use in chronic inflammatory diseases are considerable, warranting further investigation into this compound's efficacy .

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